

# Spectroscopic Data of 1,3,5-Undecatriene: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1,3,5-Undecatriene

Cat. No.: B019402

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,3,5-undecatriene**, a volatile hydrocarbon of interest in flavor, fragrance, and chemical synthesis research. Due to the existence of multiple stereoisomers, this guide will focus on the available data for specific, characterized isomers where possible. The information is presented to be a valuable resource for researchers and professionals in drug development and related scientific fields.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for the isomers of **1,3,5-undecatriene**. It is important to note that complete experimental datasets are not readily available in the public domain for all isomers. The data presented here is compiled from various spectral databases and scientific literature.

## Mass Spectrometry (MS) Data

Mass spectrometry of **1,3,5-undecatriene** isomers typically shows a molecular ion peak corresponding to its molecular weight (150.26 g/mol). The fragmentation pattern provides valuable information for structural elucidation.

Table 1: Mass Spectrometry Data for (E,E)-**1,3,5-Undecatriene**

m/z	Relative Intensity (%)
41	100
67	85
79	80
91	75
105	60
119	40
150	25

Table 2: Mass Spectrometry Data for (3E,5Z)-**1,3,5-Undecatriene**

m/z	Relative Intensity (%)
41	100
67	90
79	85
91	70
105	55
119	35
150	20

Note: The relative intensities are approximate and can vary depending on the experimental conditions.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed, experimentally verified <sup>1</sup>H and <sup>13</sup>C NMR data for **1,3,5-undecatriene** isomers are not widely published in tabular format. The following tables provide predicted chemical shifts based

on computational models and typical values for similar olefinic structures. These should be used as a reference and may not exactly match experimental values.

Table 3: Predicted <sup>1</sup>H NMR Chemical Shifts for **1,3,5-Undecatriene** (Generic Isomer)

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)
H1 (CH <sub>2</sub> =)	5.0 - 5.2	Doublet of Doublets	J ≈ 10, 2
H2 (CH=)	6.2 - 6.4	Doublet of Triplets	J ≈ 17, 10
H3 (=CH-)	5.8 - 6.1	Multiplet	-
H4 (=CH-)	5.6 - 5.9	Multiplet	-
H5 (=CH-)	5.9 - 6.2	Multiplet	-
H6 (-CH=)	5.5 - 5.8	Multiplet	-
H7 (-CH <sub>2</sub> -)	2.0 - 2.2	Quartet	J ≈ 7
H8, H9, H10 (-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -)	1.2 - 1.5	Multiplet	-
H11 (-CH <sub>3</sub> )	0.8 - 1.0	Triplet	J ≈ 7

Table 4: Predicted <sup>13</sup>C NMR Chemical Shifts for **1,3,5-Undecatriene** (Generic Isomer)

Carbon Assignment	Predicted Chemical Shift (ppm)
C1 (CH <sub>2</sub> =)	114 - 116
C2 (CH=)	135 - 137
C3 (=CH-)	130 - 133
C4 (=CH-)	128 - 131
C5 (=CH-)	130 - 134
C6 (-CH=)	125 - 128
C7 (-CH <sub>2</sub> -)	32 - 34
C8 (-CH <sub>2</sub> -)	31 - 33
C9 (-CH <sub>2</sub> -)	22 - 24
C10 (-CH <sub>2</sub> -)	30 - 32
C11 (-CH <sub>3</sub> )	13 - 15

## Infrared (IR) Spectroscopy Data

Experimentally determined IR peak tables for **1,3,5-undecatriene** are not readily available. However, based on its structure as a conjugated triene, the following characteristic absorption bands can be expected.

Table 5: Expected Infrared Absorption Bands for **1,3,5-Undecatriene**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Vibration
3100 - 3000	Medium	=C-H Stretch (alkene)
2960 - 2850	Strong	C-H Stretch (alkane)
1650 - 1600	Medium	C=C Stretch (conjugated alkene)
1465 - 1450	Medium	-CH <sub>2</sub> - Bend (scissoring)
1380 - 1370	Medium	-CH <sub>3</sub> Bend (symmetric)
1000 - 650	Strong	=C-H Bend (out-of-plane, specific to stereochemistry)

## Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data of **1,3,5-undecatriene** are not explicitly published. However, the following are generalized methodologies that would be appropriate for the analysis of this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **1,3,5-undecatriene** (5-10 mg for <sup>1</sup>H NMR, 20-50 mg for <sup>13</sup>C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, C<sub>6</sub>D<sub>6</sub>). The solution is then filtered through a pipette with a cotton or glass wool plug into a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
- <sup>1</sup>H NMR Acquisition:
  - Pulse Sequence: A standard single-pulse sequence is used.
  - Spectral Width: A spectral width of approximately 12-16 ppm is set.
  - Acquisition Time: An acquisition time of 2-4 seconds is typically sufficient.

- Relaxation Delay: A relaxation delay of 1-5 seconds is used to ensure full relaxation of the protons.
- Number of Scans: 8 to 16 scans are generally adequate for a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used.
  - Spectral Width: A spectral width of approximately 200-250 ppm is set.
  - Acquisition Time: An acquisition time of 1-2 seconds is used.
  - Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
  - Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy

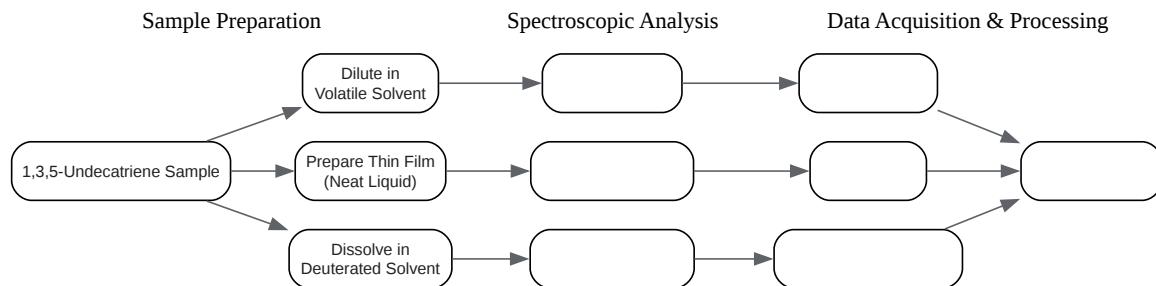
- Sample Preparation: As a liquid, **1,3,5-undecatriene** can be analyzed neat. A thin film of the liquid is prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
  - A background spectrum of the clean salt plates is first recorded.
  - The sample is then placed between the plates, and the sample spectrum is recorded.
  - The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
  - The spectrum is typically recorded over a range of 4000 to 400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

- Sample Introduction: For a volatile compound like **1,3,5-undecatriene**, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane) is injected into the GC.
- Gas Chromatography (GC) Conditions:
  - Column: A nonpolar capillary column (e.g., DB-5ms) is typically used.
  - Injector Temperature: The injector is maintained at a high temperature (e.g., 250 °C) to ensure rapid vaporization.
  - Oven Program: A temperature program is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).
  - Carrier Gas: Helium is commonly used as the carrier gas.
- Mass Spectrometry (MS) Conditions:
  - Ionization Method: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.
  - Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
  - Scan Range: A mass-to-charge ratio (m/z) range of approximately 35 to 350 amu is scanned.

## Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **1,3,5-undecatriene**.



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